molecular formula C20H23N3O3 B3618330 N-(4-methoxyphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea

N-(4-methoxyphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea

Cat. No. B3618330
M. Wt: 353.4 g/mol
InChI Key: BVLYJPXJTAETRY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, also known as MPPI, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. MPPI belongs to the class of compounds known as urea-based inhibitors, which have been shown to have a variety of biological activities.

Scientific Research Applications

Directed Lithiation

N-(4-methoxyphenyl) derivatives have been explored in the realm of directed lithiation. Smith et al. (2013) demonstrated that compounds like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergo directed lithiation, producing high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Thermal Latent Initiators

In polymer chemistry, N-(4-methoxyphenyl) derivatives are used as thermal latent initiators. Makiuchi et al. (2015) synthesized a series of N-aryl-N′-pyridyl ureas, including 4-methoxyphenyl isocyanate, to study their effect on polymerization, revealing their potential as thermal latent initiators (Makiuchi, Sudo, & Endo, 2015).

Structural Analysis

The structural aspects of N-(4-methoxyphenyl) derivatives have been examined, as demonstrated by Choi et al. (2011) in their study of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, providing insights into its molecular geometry (Choi et al., 2011).

Enzyme Inhibition and Anticancer Properties

Unsymmetrical ureas, including N-(4-methoxyphenyl) derivatives, have been synthesized for enzyme inhibition and anticancer investigations. Mustafa et al. (2014) studied various derivatives for their effects on enzymes like urease and β-glucuronidase, and on prostate cancer cell lines, showing potential therapeutic applications (Mustafa, Perveen, & Khan, 2014).

Chemical Modification for Analges

ic and Other ActivitiesN-(4-methoxyphenyl) derivatives are also significant in the development of compounds with analgesic activity. Nie et al. (2020) explored the chemical modification of N-(4-methoxyphenyl)-based compounds to discover new analogs with improved pharmacological profiles (Nie et al., 2020).

Crystal Structure Analysis

The crystal structure of compounds containing 4-methoxyphenyl groups has been a subject of interest. For example, Kang et al. (2015) analyzed the crystal structure of metobromuron, a compound related to N-(4-methoxyphenyl) derivatives, to understand its molecular interactions and geometry (Kang, Kim, Kwon, & Kim, 2015).

Impact on Plant Biology

In plant biology, urea derivatives like N-(4-methoxyphenyl) derivatives have shown cytokinin-like activity. Ricci and Bertoletti (2009) discussed the role of urea derivatives, including their influence on cell division and differentiation in plants (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-18-11-9-17(10-12-18)22-20(25)21-16-7-5-15(6-8-16)19(24)23-13-3-2-4-14-23/h5-12H,2-4,13-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLYJPXJTAETRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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